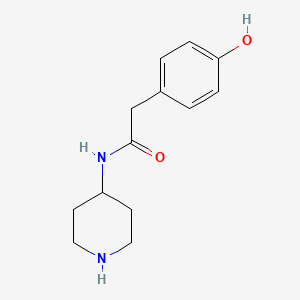

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide

Vue d'ensemble

Description

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide, also known as HAPA, is a chemical compound that has gained the attention of scientists and researchers. It has a CAS Number of 1097827-25-2 and a molecular weight of 234.3 . The IUPAC name for this compound is 2-(4-hydroxyphenyl)-N-(4-piperidinyl)acetamide .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H18N2O2/c16-12-3-1-10 (2-4-12)9-13 (17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2, (H,15,17) and the Inchi Key is ABDRHKYFEJJNHZ-UHFFFAOYSA-N .Applications De Recherche Scientifique

New Salt Formation

One application of a derivative of 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide is in the formation of new salts. These salts or their solvates are used in pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

DNA and Protein Binding Studies

Derivatives of this compound have been synthesized and studied for their binding interactions with DNA and proteins. These compounds, including N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide, exhibit the ability to bind with calf thymus DNA and bovine serum albumin (BSA), suggesting potential applications in biochemical and pharmacological research (N. Raj, 2020).

Catalysis in Organic Synthesis

The compound has been used as a catalyst in the synthesis of organic compounds. For example, Fe3O4 magnetic nanoparticles were used to catalyze the reaction of aldehydes, 2-naphthol, and piperidine or acetamide to generate N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives (M. Mokhtary & Mogharab Torabi, 2017).

Antibacterial Activity

Another application is in the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which have been evaluated for their antibacterial potentials. These compounds have shown moderate inhibitor effects against various bacterial strains (Kashif Iqbal et al., 2017).

Effects on Memory

A derivative of this compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, has been synthesized and studied for its effects on memory in mice, indicating potential applications in neuropharmacology (Li Ming-zhu, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide It is suggested that this compound may be used as a semi-flexible linker in protac development for targeted protein degradation .

Mode of Action

The mode of action of This compound involves its interaction with its targets, leading to protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The specific biochemical pathways affected by This compound It is suggested that this compound may be involved in the process of targeted protein degradation .

Result of Action

The molecular and cellular effects of the action of This compound It is suggested that this compound may lead to protein degradation .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-3-1-10(2-4-12)9-13(17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRHKYFEJJNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)

![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)

![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)